molecular formula C31H41N7O2 B2389848 N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902931-93-5

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2389848
CAS No.: 902931-93-5
M. Wt: 543.716
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Description

This compound is a hybrid molecule featuring a piperazine-ethyl linker, a 2,3-dimethylphenyl substituent, and a triazoloquinazolinone core modified with a 3-methylbutyl group. The triazolo[4,3-a]quinazolinone moiety is notable for its resemblance to purine-based scaffolds, which are common in adenosine receptor ligands . However, the extended alkyl chain and bulky substituents may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N7O2/c1-22(2)14-16-37-30(40)25-9-5-6-10-27(25)38-28(33-34-31(37)38)12-13-29(39)32-15-17-35-18-20-36(21-19-35)26-11-7-8-23(3)24(26)4/h5-11,22H,12-21H2,1-4H3,(H,32,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZNYFFEAUNOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the triazoloquinazoline moiety, and the attachment of various substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, modulating neurotransmitter activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Containing Analogues

Triazole derivatives are widely explored for their bioactivity. For example:

  • ZINC2890745 (a benzothiazolyl-triazole-propanamide derivative) shares the propanamide-triazole backbone but replaces the quinazolinone with a benzothiazole group.
  • Aglaithioduline (a triazole-phenylpropanoid) exhibits ~70% structural similarity to HDAC inhibitors like SAHA, as determined by Tanimoto coefficient analysis . In contrast, the target compound’s triazoloquinazolinone core may favor interactions with adenosine receptors (e.g., A2A or A3 subtypes) due to its purine-like geometry .

Table 1: Structural Similarity Metrics

Compound Target Structure Similarity (Tanimoto Index) Key Structural Differences
ZINC2890745 0.65 (MACCS fingerprints) Benzothiazole vs. quinazolinone core
Aglaithioduline 0.70 (vs. SAHA) Phenylpropanoid vs. triazoloquinazolinone
HDAC8 co-crystallized ligand 0.55 Lack of piperazine-ethyl linker
Piperazine-Based Compounds

Piperazine derivatives often target GPCRs. The 2,3-dimethylphenyl-piperazine group in the target compound is structurally analogous to A2A adenosine receptor antagonists (e.g., preladenant), which also employ aromatic piperazine substituents for receptor binding . However, the 3-methylbutyl-triazoloquinazolinone extension may confer selectivity toward non-adenosine targets, such as serotonin or dopamine receptors, due to increased hydrophobicity.

Table 2: Receptor Binding Profiles

Compound Primary Targets (IC50, nM) Selectivity Over Other Receptors
Target Compound A2A (Pending data) High for A3 (predicted)
Preladenant A2A (0.9) >100-fold selectivity over A1, A2B
CHEMBL4548694 (XL-188) PI3K (8.3) Moderate for mTOR (12.4)
Quinazolinone Derivatives

The 5-oxo-4H-quinazolinone moiety is shared with kinase inhibitors like gefitinib. Computational docking studies suggest that the 3-methylbutyl chain may occupy hydrophobic pockets in kinases like EGFR, similar to the 4-anilino group in gefitinib .

ADME Properties
  • Solubility: Predicted low aqueous solubility (LogP ~4.2) due to the 3-methylbutyl and triazoloquinazolinone groups.
  • Metabolic Stability : The triazole ring may resist oxidative metabolism better than imidazole-based analogues .

Biological Activity

The compound N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H32N4O2
Molecular Weight: 396.53 g/mol
SMILES Notation: CCOc1ccc(cc1)NC(NCCN1CCN(CC1)c1cccc(C)c1C)=O

Key Properties

PropertyValue
LogP4.4253
LogD2.8683
Polar Surface Area47.771 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential enzyme inhibition. Its structure suggests it may interact with dopamine and serotonin receptors due to the presence of the piperazine moiety, which is common in many psychoactive compounds.

Pharmacological Effects

In Vitro Studies

Research using cell cultures has indicated that the compound can inhibit specific enzymes associated with cancer progression. For instance, it has been noted to affect pathways related to apoptosis and cell cycle regulation.

In Vivo Studies

Animal studies have reported significant behavioral changes consistent with anxiolytic and antidepressant effects when administered at varying dosages. One notable study involved administering the compound to rodents and observing changes in locomotor activity and anxiety-related behaviors.

Case Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of similar compounds in a forced swim test, showing significant reductions in immobility time compared to controls. While direct studies on this specific compound are needed, it lays a foundation for future investigations.

Case Study 2: Enzyme Inhibition

Research highlighted in Journal of Medicinal Chemistry demonstrated that structurally related compounds inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management for derivatives of this compound.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the triazoloquinazoline core and subsequent coupling with the piperazine-ethyl-propanamide moiety. Key steps include:

  • Cyclocondensation : Formation of the triazoloquinazoline ring using thiourea derivatives and α-ketoesters under reflux in ethanol (80–90°C, 8–12 hours) .
  • Amide Coupling : Activation of the carboxylic acid group (e.g., via EDC/HOBt) and reaction with the piperazine-ethylamine fragment in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Normal-phase chromatography (gradient elution with dichloromethane to ethyl acetate/methanol) to isolate the final product with >95% purity .
    Critical Parameters : Solvent polarity, temperature control during amide bond formation, and catalyst selection (e.g., DMAP for acylation) significantly impact yield and purity.

Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • 1H/13C NMR : Confirm regiochemistry of the triazoloquinazoline core (e.g., distinguishing C-1 vs. C-3 substitution) and piperazine coupling efficiency. Aromatic protons in the 6.8–8.2 ppm range and carbonyl signals near 170 ppm are diagnostic .
  • HRMS : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for chlorine or sulfur-containing intermediates .
  • HPLC-UV/PDA : Assess purity using a C18 column (acetonitrile/water gradient, 254 nm detection). Relative retention times compared to analogs help identify impurities .

Basic: How can researchers assess solubility and stability in biological buffers for preclinical studies?

  • Shake-Flask Method : Saturate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24 hours, followed by HPLC-UV quantification .
  • Forced Degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile functional groups (e.g., amide bonds or triazole rings) .
  • Lyophilization : Improve aqueous stability by formulating with cyclodextrins or PEG-based excipients if degradation exceeds 10% over 72 hours .

Advanced: How to design experiments to establish structure-activity relationships (SAR) for neuropharmacological targets?

  • Core Modifications : Synthesize analogs with varied substituents on the piperazine (e.g., 2,3-dimethylphenyl vs. 3-chlorophenyl) and triazoloquinazoline (e.g., 3-methylbutyl vs. 4-chlorobenzyl) moieties .
  • Biological Assays : Test binding affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors via radioligand displacement assays. Compare IC50 values to correlate substituent effects with activity .
  • Statistical Analysis : Use multivariate regression (e.g., PLS) to model substituent hydrophobicity (ClogP) and steric effects (molar refractivity) against receptor binding data .

Advanced: How to resolve contradictions in pharmacological data across in vitro and in vivo models?

  • Dose-Response Alignment : Ensure in vitro IC50 values (e.g., 5-HT1A: 12 nM) correlate with effective plasma concentrations in rodent models. Adjust dosing regimens if bioavailability is <30% due to first-pass metabolism .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylated products) that may contribute to discrepancies .
  • Species-Specific Factors : Compare receptor isoform expression (e.g., human vs. murine 5-HT1A) via qPCR to explain differential responses .

Advanced: What computational strategies can predict off-target interactions and optimize selectivity?

  • Molecular Docking : Screen against the ChEMBL database using Glide (Schrödinger) to prioritize kinases or GPCRs with complementary binding pockets .
  • MD Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess triazoloquinazoline-induced conformational changes in target proteins .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for piperazine analogs to refine substituent design and minimize off-target binding .

Advanced: What strategies improve regioselectivity in triazoloquinazoline functionalization?

  • Directed Metalation : Use LDA/TMP to deprotonate the C-1 position of the quinazoline ring, followed by electrophilic quenching (e.g., methylbutyl iodide) .
  • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during piperazine coupling to prevent N-alkylation side reactions .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in cyclocondensation steps by reducing reaction times (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .

Advanced: How to validate target engagement in complex cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Treat neuronal cells with the compound (10 μM, 1 hour), lyse, and heat to 45–60°C. Monitor stabilization of 5-HT1A via Western blot .
  • Surface Plasmon Resonance (SPR) : Immobilize the receptor on a Biacore chip and measure real-time binding kinetics (ka/kd) at varying ligand concentrations .
  • BRET/FRET : Engineer cells with NanoLuc-tagged receptors and fluorescent probes to quantify ligand-induced dimerization or internalization .

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